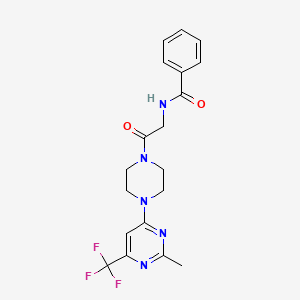

![molecular formula C18H18N4O3 B2941572 4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione CAS No. 1326883-88-8](/img/structure/B2941572.png)

4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

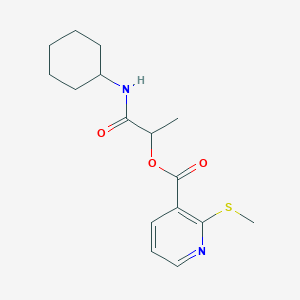

The compound “4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of the aminopyridine group suggests that this compound might have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, an aminopyridine group, and a phenylethyl group . These groups could potentially form various interactions with biological targets, influencing the compound’s activity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the aminopyridine group could potentially undergo reactions with electrophiles, while the piperazine ring might be involved in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability could influence its behavior in a biological context .Wissenschaftliche Forschungsanwendungen

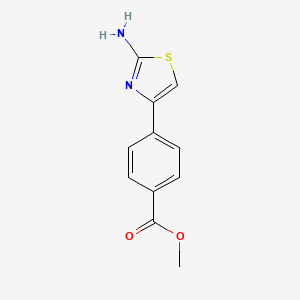

Synthesis and Chemical Properties

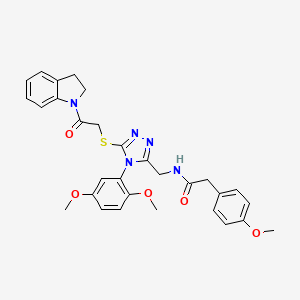

4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione, and similar compounds, have been extensively studied for their synthesis and chemical properties. For instance, the synthesis of various substituted piperazine-2,6-diones has been achieved starting from alpha-amino acids, exploring the stereochemical outcomes and effectiveness of different side chains in the cyclization process (Veerman et al., 2003). Additionally, efficient synthetic approaches have been developed for N-(arylethyl)piperazine-2,6-diones, leading to the creation of various pharmaceutically useful compounds (Rao & Ramanathan, 2017).

Luminescent Properties and Electron Transfer

Studies have also delved into the luminescent properties of naphthalimides with piperazine substituents. These compounds, including variations of the 4-[(2-Aminopyridin-3-yl)carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione, have demonstrated significant potential in fluorescence applications, particularly as pH probes and in the study of photo-induced electron transfer processes (Gan et al., 2003).

Potential Anticancer Properties

The potential anticancer properties of derivatives of piperazine-2,6-dione have been a significant area of research. Compounds synthesized from arylaldehyde, malononitrile, and 2-naphthol have shown promising cytotoxic potencies against cancer cells. These studies are crucial in identifying new therapeutic agents for cancer treatment (Hanifeh Ahagh et al., 2019).

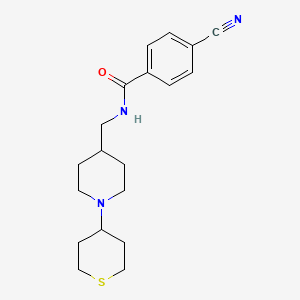

Binding Affinity and Receptor Interactions

Research has also focused on the binding affinity of piperazine-2,6-dione derivatives to various receptors. For instance, studies on fluorescent ligands for human 5-HT1A receptors have demonstrated the potential of piperazine derivatives in receptor visualization and interaction studies (Lacivita et al., 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37ra .

Biochemical Pathways

Based on its structural similarity to other anti-tubercular agents, it may interfere with the metabolic pathways of mycobacterium tuberculosis h37ra .

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .

Eigenschaften

IUPAC Name |

4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c19-17-14(7-4-9-20-17)18(25)21-11-15(23)22(16(24)12-21)10-8-13-5-2-1-3-6-13/h1-7,9H,8,10-12H2,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQYDPGMEBVABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CN1C(=O)C2=C(N=CC=C2)N)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2941491.png)

![2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2941492.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2941493.png)

![N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2941496.png)

![2-Chloro-1-[3-(oxolan-3-yl)azepan-1-yl]ethanone](/img/structure/B2941502.png)

![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2941506.png)

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)

![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)